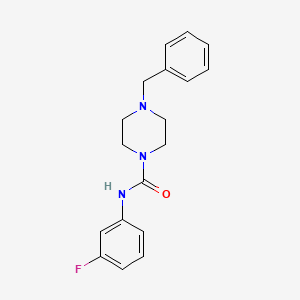

N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea (DCMU) is a herbicide that is commonly used in agricultural practices. It was first synthesized in 1954 by a team of chemists at the Geigy Chemical Corporation, Switzerland. DCMU is a potent inhibitor of photosynthesis, and its mechanism of action involves disrupting the electron transport chain in chloroplasts. In recent years, DCMU has gained attention for its potential applications in scientific research.

Mechanism of Action

N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea inhibits photosynthesis by binding to the D1 protein in the photosystem II complex. This binding prevents the transfer of electrons from the water-splitting complex to the photosystem II reaction center, which leads to the accumulation of electrons and the production of reactive oxygen species. The accumulation of electrons also leads to the reduction of the plastoquinone pool, which ultimately inhibits the transfer of electrons to photosystem I.

Biochemical and Physiological Effects

This compound has been shown to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the growth and development of plants by reducing the rate of photosynthesis. This compound also affects the synthesis of chlorophyll and carotenoids, which are important pigments involved in photosynthesis. Additionally, this compound has been shown to induce oxidative stress in plants, which can lead to cell damage and death.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea in lab experiments is its specificity for photosystem II. This specificity allows researchers to investigate the role of photosystem II in photosynthesis without affecting other parts of the electron transport chain. Additionally, this compound is a relatively stable compound that can be stored for long periods of time without degradation.

One of the limitations of using this compound in lab experiments is its toxicity to plants. This compound can cause damage to plant cells and tissues, which can affect the results of experiments. Additionally, this compound is not effective against all types of plants, which limits its usefulness in certain areas of research.

Future Directions

There are several future directions for research involving N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea. One area of research is the development of new herbicides that are more effective and less toxic than this compound. Another area of research is the use of this compound in the production of biofuels. This compound has been shown to inhibit photosynthesis in algae, which could be used to increase the production of lipids and other compounds that are used in the production of biofuels. Finally, this compound could be used to study the effects of environmental stressors, such as drought and high temperatures, on photosynthesis and plant growth.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea involves the reaction of 2,4-dichlorophenyl isocyanate with hydroxylamine-O-sulfonic acid to form the intermediate 2,4-dichlorophenyl isocyanate-O-sulfonate. This intermediate is then reacted with potassium hydroxide and 3-methyl-4-nitroso-5-aminoisoxazole to yield this compound.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea has been used extensively in scientific research to study the mechanism of photosynthesis. It has been used to investigate the role of the electron transport chain in photosynthesis and to identify the sites of inhibition by herbicides. This compound has also been used to study the effects of light intensity, temperature, and carbon dioxide concentration on photosynthesis.

properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-6-1-2-8(7(12)5-6)13-10(16)14-9-3-4-17-15-9/h1-5H,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJWERBQQDRQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49827266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351331.png)

![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5351339.png)

![4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5351347.png)

![N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5351354.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5351360.png)

![N-(4-acetylphenyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5351368.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351377.png)

![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5351380.png)

![1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5351382.png)

![2-[benzyl(2,2-diphenylethyl)amino]ethanol ethanedioate (salt)](/img/structure/B5351391.png)

![N-methyl-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-(3-thienylmethyl)methanamine](/img/structure/B5351402.png)

![N-(3-ethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5351407.png)